REACTION_SMILES
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[CH2:27]([N:28]([CH2:29][CH3:30])[CH2:31][CH3:32])[CH3:33].[CH3:6][CH:7]([c:8]1[cH:9][cH:10][c:11]([CH3:12])[cH:13][cH:14]1)[CH3:15].[CH:34]([OH:35])=[O:36].[F:16][C:17]([C:18]([CH2:19][C:20](=[O:21])[O:22][CH3:23])=[O:24])([F:25])[F:26].[O:1]1[CH2:2][CH2:3][CH2:4][CH2:5]1>>[F:16][C:17]([CH:18]([CH2:19][C:20](=[O:21])[O:22][CH3:23])[OH:24])([F:25])[F:26]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccc(C(C)C)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)CC(=O)C(F)(F)F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Type
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product
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Smiles
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COC(=O)CC(O)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |